molecular formula C23H25ClN2O5 B14941964 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14941964
M. Wt: 444.9 g/mol
InChI Key: JTTISKOUTNBZJV-VZCXRCSSSA-N
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Description

4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the chlorobenzoyl group yields a benzyl derivative .

Scientific Research Applications

4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other compounds that have similar structural features, such as:
    • 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
    • 4-(4-METHOXYBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-CHLOROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H25ClN2O5

Molecular Weight

444.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(2-hydroxyethylamino)propyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25ClN2O5/c1-31-18-9-5-15(6-10-18)20-19(21(28)16-3-7-17(24)8-4-16)22(29)23(30)26(20)13-2-11-25-12-14-27/h3-10,20,25,27-28H,2,11-14H2,1H3/b21-19-

InChI Key

JTTISKOUTNBZJV-VZCXRCSSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCCNCCO

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCNCCO

Origin of Product

United States

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